(Dimethylamino)methanol
Overview
Description
(Dimethylamino)methanol, also known as this compound, is an organic compound with the chemical formula C3H9NO. It is a colorless liquid with a characteristic odor and is soluble in water and most organic solvents. This compound is primarily used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dimethylamino)methanol, can be synthesized through the reaction of dimethylamine with formaldehyde. This reaction typically occurs under basic conditions, resulting in the formation of this compound and water . The reaction can be represented as follows:
(CH3)2NH+CH2O→(CH3)2NCH2OH+H2O
Industrial Production Methods
In industrial settings, the production of methanol, (dimethylamino)-, involves the catalytic reaction of methanol and dimethylamine. This process is carried out at elevated temperatures and pressures to ensure high yields .
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)methanol, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylformamide (DMF) or dimethylacetamide (DMA) under specific conditions.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides and acid chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Dimethylformamide (DMF) and dimethylacetamide (DMA).
Substitution: Various substituted amines and alcohols depending on the reagents used.
Scientific Research Applications
(Dimethylamino)methanol, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methanol, (dimethylamino)-, involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to electrophilic centers. Additionally, it can undergo oxidation to form more reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A secondary amine with the formula (CH3)2NH.
Dimethylethanolamine: An organic compound with both a tertiary amine and primary alcohol functional group.
Uniqueness
(Dimethylamino)methanol, is unique due to its dual functionality as both an alcohol and an amine. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable complexes with various reagents further enhances its utility in different applications .
Properties
IUPAC Name |
dimethylaminomethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4(2)3-5/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKRYBXCYCKQLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065692 | |
Record name | Methanol, (dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-21-2 | |
Record name | 1-(Dimethylamino)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14002-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanol, 1-(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1-(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanol, (dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dimethylamino)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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